molecular formula C12H30AlO6P3 B1592175 Aluminum Diethylphosphinate CAS No. 225789-38-8

Aluminum Diethylphosphinate

Cat. No. B1592175
CAS RN: 225789-38-8
M. Wt: 390.27 g/mol
InChI Key: XSAOTYCWGCRGCP-UHFFFAOYSA-K
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Description

Aluminum diethylphosphinate (AlDEP) is a type of organophosphorus compound that has been used in a variety of scientific research applications. AlDEP is a versatile compound that can be used in a wide range of experiments and studies due to its unique chemical and physical properties.

Scientific Research Applications

Flame Retardant in Thermoplastic Polyurethane

ADP has been used as a flame retardant in thermoplastic polyurethane (TPU). The morphology of ADP can be manipulated to achieve a balance between satisfactory flame retardancy and superior mechanical properties . For instance, rod-like ADP (ADP-2) was found to increase the Limiting Oxygen Index (LOI) value from 22.5 to 28.0%, achieving the UL-94 V-2 rating, and reducing the Total Heat Release (THR) by 25.6% compared to virgin TPU .

Flame Retardant in Poly (butylene succinate)

ADP has been used to improve the flame retardancy of Poly (butylene succinate) (PBS), a promising biodegradable polymer. When the content of ADP reached 25wt%, the LOI was improved to 29.5%, achieving a V0 rating in the UL-94 vertical burning test .

Enhancing Mechanical Properties

The addition of ADP can improve the mechanical properties of polymers. For example, the tensile strength and Young’s modulus of PBS were improved with the addition of ADP .

Use in Organic Materials

ADP has been applied in organic materials such as glass fibre-filled nylons, polybutylene terephthalate (PBT), and thermoset resins due to its outstanding flame retardancy, non-migration, and environmental amicability .

Use in Halogen-free Flame Retardant Composites

ADP, as a novel halogen-free flame retardant, can be a good candidate for the preparation of halogen-free flame retardant composites .

Use in Polyethylene, Polyamide 6, Polyurethane, and Epoxy Resin

ADP has been widely added to improve the flame retardancy of polyethylene (PE), polyamide 6 (PA6), polyurethane (PU), polybutylece terephthalate (PBT), and epoxy resin (EP) .

Mechanism of Action

Target of Action

Aluminum Diethylphosphinate primarily targets polymers, particularly those that are highly flammable such as polyamides, polyesters, thermosets, and elastomers . The compound acts as a flame retardant, contributing to the charring of the polymer matrix, thereby protecting the substrate against heat and oxygen attack .

Mode of Action

The mode of action of Aluminum Diethylphosphinate involves both the gas phase and the condensed phase. In the condensed phase, Aluminum Diethylphosphinate contributes to the formation of a condensed phase of non-flammable liquid diaphragm, which coats the surface of the combustion to insulate the air, achieving a flame retardant effect .

Biochemical Pathways

The biochemical pathways affected by Aluminum Diethylphosphinate involve the thermal degradation of the polymer. The compound decomposes to form volatile diethyl phosphinic acid and an aluminum phosphate residue, which acts as a barrier for fuel and heat transport . This process results in the formation of a stable char layer that acts as a physical barrier to prevent the heat and oxygen from entering the matrix during combustion .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Aluminum Diethylphosphinate, we can discuss its thermal stability and how it affects its bioavailability in the target material. The compound has high thermal stability , which means it can withstand high temperatures without breaking down until it reaches a temperature above 300°C . This property is crucial for its effectiveness as a flame retardant in various high-temperature applications.

Result of Action

The result of Aluminum Diethylphosphinate’s action is the enhanced flame retardancy of the target material. It lowers the initial decomposition temperature and increases the char residual of the material . In the presence of Aluminum Diethylphosphinate, the heat release rate and smoke density grade of the coatings are decreased significantly . This leads to improved fire safety performance of the material .

Action Environment

The action of Aluminum Diethylphosphinate is influenced by environmental factors such as temperature and the presence of oxygen. Its effectiveness as a flame retardant increases under high-temperature conditions due to its high thermal stability . Furthermore, the compound’s flame retardant properties can be enhanced by the presence of other flame retardant additives like melamine polyphosphate or melamine cyanurate . The compound’s action can also be influenced by the morphology of the flame retardant, which can be manipulated to achieve a balance between satisfactory flame retardancy and superior mechanical properties .

properties

IUPAC Name

aluminum;diethylphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H11O2P.Al/c3*1-3-7(5,6)4-2;/h3*3-4H2,1-2H3,(H,5,6);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOTYCWGCRGCP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30AlO6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872789
Record name Tris(diethylphosphinato)aluminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Other Solid
Record name Phosphinic acid, P,P-diethyl-, aluminum salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Aluminum Diethylphosphinate

CAS RN

225789-38-8
Record name Phosphinic acid, P,P-diethyl-, aluminum salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(diethylphosphinato)aluminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphinic acid, P,P-diethyl-, aluminum salt (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate and 35 g of concentrated sulfuric acid were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 10° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 80 g (5 mol %) of hydrogen peroxide (33% by weight) in 300 g of water was metered in uniformly over a period of 6 h with constant stirring at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 746 g (4.67 mol of aluminum) of aluminum acetate in 2254 g of water were added within a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water, and vacuum-dried at 130° C. Yield: 1721 g (93.5% of theory).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
746 g
Type
reactant
Reaction Step Six
Name
Quantity
2254 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 100° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 49 g (1 mol %) of dibenzoyl peroxide (70% by weight in water) in 300 g of water was uniformly metered in over a period of 6 h with constant stirring, at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 1725 g (4.67 mol of aluminum) of aluminum nitrate nonahydrate dissolved in 1275 g of water were added over a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water and vacuum-dried at 130° C. Yield: 1697 g (92.2% of theory).
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
49 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1725 g
Type
reactant
Reaction Step Six
Name
Quantity
1275 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

800 g of the resultant mixture composed mainly of sodium diethylphosphinate were dissolved in 2500 ml of acetic acid, and 38 g (0.48 mol) of aluminum hydroxide were then added. The mixture was then heated at reflux for about 4 hours, cooled, and filtered. The resultant solid was washed first with 1 liter of glacial acetic acid, then with 1 liter of distilled water, and finally with 500 ml of acetone, and then vacuum-dried at 130° C. Yield: 183 g (92% of theory).
[Compound]
Name
resultant mixture
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 100° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 19 g (0.5 mol %) of 2,2′-azobis(2-amidinopropane) hydrochloride (Wako Pure Chemical Industries, Ltd., grade V50 98.8%) in 300 g of water was uniformly metered in over a period of 6 h with constant stirring, at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 650 g (4.67 mol of aluminum) of aluminum chloride hexahydrate in 2350 g of water were added over a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water and vacuum-dried at 130° C.
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
650 g
Type
reactant
Reaction Step Six
Name
Quantity
2350 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum Diethylphosphinate
Reactant of Route 2
Aluminum Diethylphosphinate
Reactant of Route 3
Aluminum Diethylphosphinate
Reactant of Route 4
Aluminum Diethylphosphinate
Reactant of Route 5
Aluminum Diethylphosphinate
Reactant of Route 6
Aluminum Diethylphosphinate

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